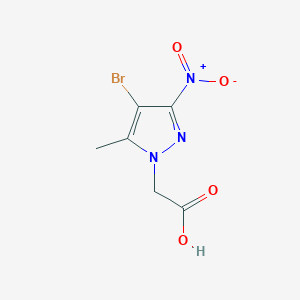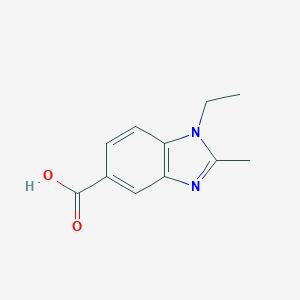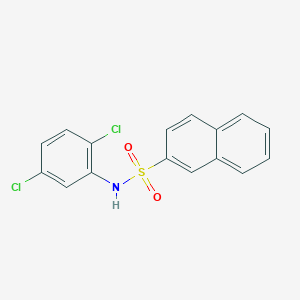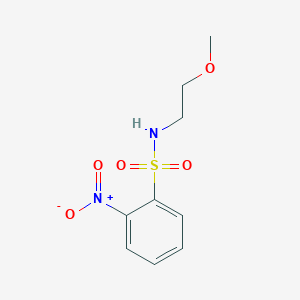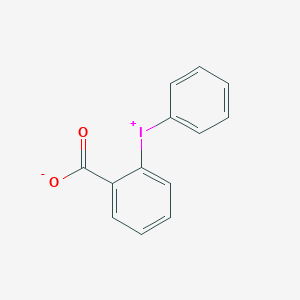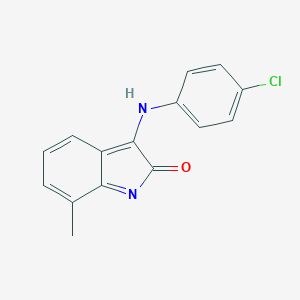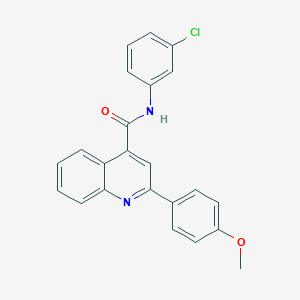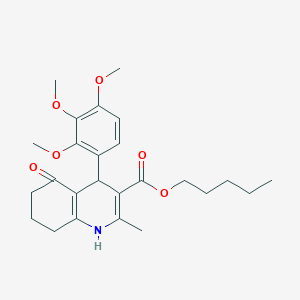![molecular formula C19H23NO5 B187623 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 102011-15-4](/img/structure/B187623.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
描述
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMPEB, is a chemical compound that has been extensively studied for its biological properties. DMPEB belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities.
作用机制
DMPEB exerts its biological activities by interacting with specific molecular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of pro-inflammatory mediators. DMPEB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, DMPEB has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in the regulation of cell growth and survival.
生化和生理效应
DMPEB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPEB has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, DMPEB has been found to reduce the levels of blood glucose and improve insulin sensitivity.
实验室实验的优点和局限性
DMPEB has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its biological properties, which makes it a well-characterized compound. DMPEB is also readily available and can be synthesized in the lab. However, one of the limitations of DMPEB is that its mechanism of action is not fully understood. Additionally, DMPEB has been found to exhibit low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DMPEB. One area of research is the development of DMPEB analogs that exhibit improved solubility and potency. Another area of research is the investigation of the potential use of DMPEB as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. DMPEB has also been studied as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to fully understand the mechanism of action of DMPEB and its potential therapeutic applications.
Conclusion:
In conclusion, DMPEB is a well-characterized chemical compound that exhibits a range of pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB exerts its biological activities by interacting with specific molecular targets and has been found to exhibit a range of biochemical and physiological effects. Although DMPEB has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential therapeutic applications of DMPEB.
合成方法
The synthesis of DMPEB involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-3,4-dimethoxyaniline to form DMPEB. The yield of the synthesis process is around 65%.
科学研究应用
DMPEB has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPEB has been studied as a potential treatment for diabetes due to its ability to regulate glucose metabolism.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOOOGRNWFPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312112 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
CAS RN |
102011-15-4 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
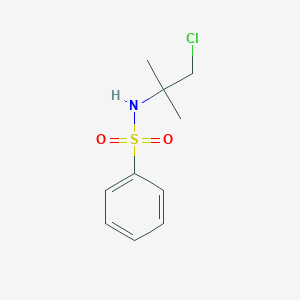
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
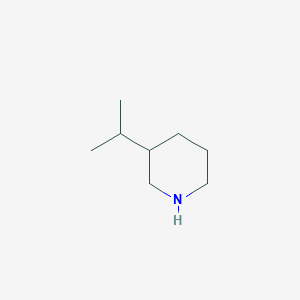
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
